molecular formula C15H20N4 B2392777 N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine CAS No. 1386283-28-8

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine

Cat. No.: B2392777
CAS No.: 1386283-28-8
M. Wt: 256.353
InChI Key: JPQIPLMVWMHWHV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties

Mechanism of Action

Target of Action

It is known that quinoxaline derivatives have a wide range of targets, receptors, or microorganisms . Similarly, piperidine-containing compounds are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets of this compound may vary depending on its specific structure and functional groups.

Mode of Action

Quinoxaline and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Quinoxaline and piperidine derivatives are known to affect a wide range of biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

It is known that piperidine derivatives have significant roles in the pharmaceutical industry, suggesting that they may have favorable adme properties . The specific ADME properties of this compound would depend on its specific structure and functional groups.

Result of Action

Quinoxaline and piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that the action of pharmaceutical compounds can be influenced by various environmental factors, such as ph, temperature, and the presence of other compounds . The specific influences on this compound would depend on its specific properties and the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This core is then further functionalized to introduce the piperidine and dimethylamine groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles are often adopted to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoxaline N-oxides, while reduction reactions produce dihydroquinoxalines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is unique due to its specific structural features, including the piperidine and dimethylamine groups.

Properties

IUPAC Name

N,N-dimethyl-1-quinoxalin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQIPLMVWMHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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